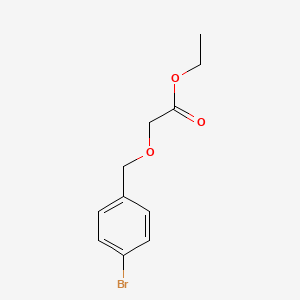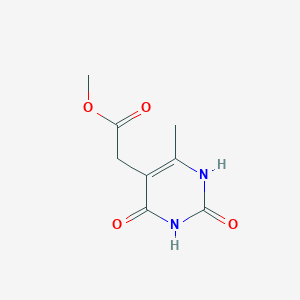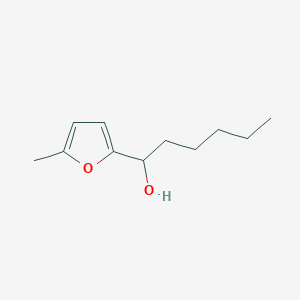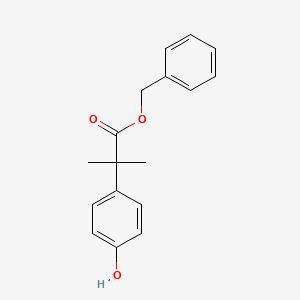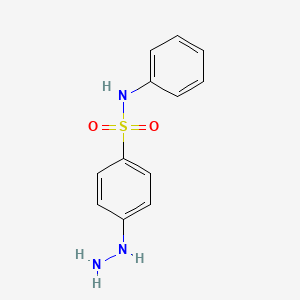
5-methyl-4-(4-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-nitrophenyl)-1H-imidazole typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazole precursor under acidic or basic conditions. One common method involves the use of ethanol as a solvent and hydrochloric acid as a catalyst, followed by recrystallization from dimethylformamide to purify the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 5-Methyl-4-(4-amino-phenyl)-imidazole.
Reduction: Formation of 5-Methyl-4-(4-amino-phenyl)-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-methyl-4-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 5-methyl-4-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroimidazole: Similar structure but lacks the methyl group at the 5-position.
5-Methylimidazole: Similar structure but lacks the nitrophenyl group at the 4-position.
4-Nitro-1H-imidazole: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
5-methyl-4-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-methyl-4-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3,(H,11,12) |
Clé InChI |
UTPUSAPRMVLEDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(Methylsulfanyl)-2-nitroethenyl]pyridin-3-amine](/img/structure/B8593706.png)
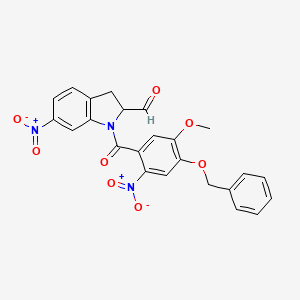
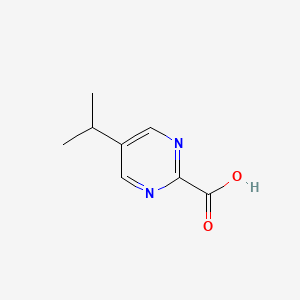
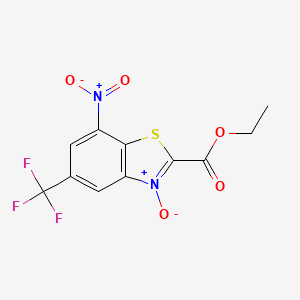

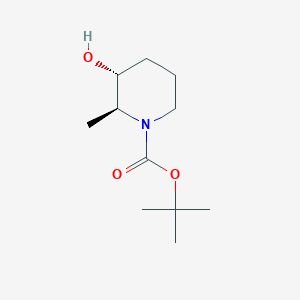
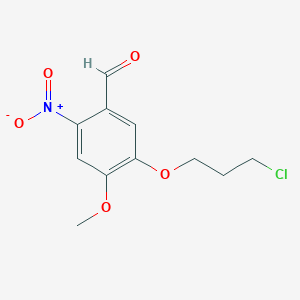
![[2,3-Dichloro-4-(1-ethyl-1H-pyrazole-5-carbonyl)phenoxy]acetic acid](/img/structure/B8593754.png)
